2-(4-NITROBENZOYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE
Overview
Description
2-(4-Nitrobenzoyl)-N-phenyl-1-hydrazinecarboxamide is an organic compound characterized by the presence of a nitrobenzoyl group attached to a phenyl hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)-N-phenyl-1-hydrazinecarboxamide typically involves the reaction of 4-nitrobenzoyl chloride with N-phenylhydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzoyl)-N-phenyl-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is 2-(4-aminobenzoyl)-N-phenyl-1-hydrazinecarboxamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Nitrobenzoyl)-N-phenyl-1-hydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzoyl)-N-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrobenzoyl)hydrazinecarbodithioic acid derivatives: These compounds share a similar nitrobenzoyl moiety and have been studied for their tuberculostatic activity.
N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives: These compounds have shown potent anti-angiogenesis activities and are structurally related due to the presence of a benzamide group.
Uniqueness
2-(4-Nitrobenzoyl)-N-phenyl-1-hydrazinecarboxamide is unique due to its specific combination of a nitrobenzoyl group with a phenyl hydrazinecarboxamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-nitrobenzoyl)amino]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13(10-6-8-12(9-7-10)18(21)22)16-17-14(20)15-11-4-2-1-3-5-11/h1-9H,(H,16,19)(H2,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHLNRZVGJDTFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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